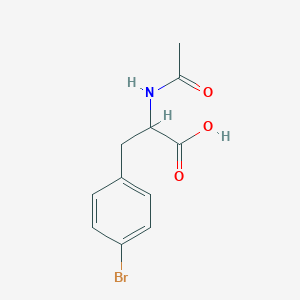

AC-P-Bromo-DL-phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AC-P-Bromo-DL-phe-OH, also known as N-ALPHA-ACETYL-P-BROMO-DL-PHENYLALANINE or ACETYL-4-BROMO-DL-PHENYLALANINE, is a chemical compound with the molecular formula C11H12BrNO3 .

Molecular Structure Analysis

The molecular structure of AC-P-Bromo-DL-phe-OH was examined using various spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR . The geometrical parameters and energies were obtained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Chemical Reactions Analysis

The specific chemical reactions involving AC-P-Bromo-DL-phe-OH are not provided in the search results .Physical And Chemical Properties Analysis

AC-P-Bromo-DL-phe-OH has a molecular weight of 286.13 and is soluble in DMSO . It’s worth noting that the physical and chemical properties of a compound can greatly influence its reactivity and behavior in different environments .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Reactivity

Hydrogenolysis of Benzene Derivatives : AC-P-Bromo-DL-phe-OH, related to activated carbon (AC) and bromophenyl groups, may participate in hydrogenolysis reactions. Studies on benzene derivatives show that substances like bromobenzene undergo easy hydrogenolysis in flow reactors packed with activated carbon and hydrogen, hinting at possible reactivity paths for similar brominated compounds (Arends et al., 1996).

Peptide Research

Conformational Studies : The conformational structure of peptides, including components similar to AC-P-Bromo-DL-phe-OH, is a crucial area of research. For instance, the solution conformation of peptides containing (D)Phe-Pro sequences, similar to the structure of AC-P-Bromo-DL-phe-OH, has been studied for their activity and structure, revealing significant insights into the interactions within the active sites of enzymes and the binding processes involved (Lim et al., 1993).

Catalysis and Reaction Mechanisms

Activation in Peptide Synthesis : Lithium salts have been used to activate components like Ac-Phe-OH, a structure akin to AC-P-Bromo-DL-phe-OH, for coupling reactions in peptide synthesis. This demonstrates the potential of AC-P-Bromo-DL-phe-OH in facilitating or undergoing similar synthetic transformations (Thaler et al., 1991).

Environmental Applications

Activated Carbon for Dye Removal : The interaction of activated carbon with compounds similar to AC-P-Bromo-DL-phe-OH can be pivotal in environmental processes. For instance, activated carbon's role in dye adsorption and its catalytic ability in generating oxidizing agents like hydroxyl radicals has been studied, which might be applicable to the structural relatives of AC-P-Bromo-DL-phe-OH (Mezohegyi et al., 2012).

Biochemical and Molecular Studies

Ribosomal Function Studies : In the context of ribosomal functions, the contributions of various acylaminoacylated mononucleotides, akin to the AC-P-Bromo-DL-phe-OH structure, have been explored. These studies provide insights into the biochemical mechanisms and interactions at the molecular level, potentially relevant to the biochemical pathways involving AC-P-Bromo-DL-phe-OH (Dorner et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-acetamido-3-(4-bromophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409140 |

Source

|

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-P-Bromo-DL-phe-OH | |

CAS RN |

273730-59-9 |

Source

|

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

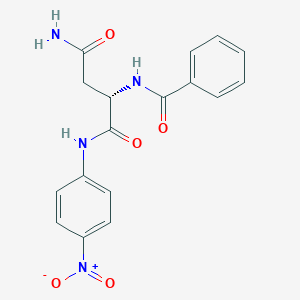

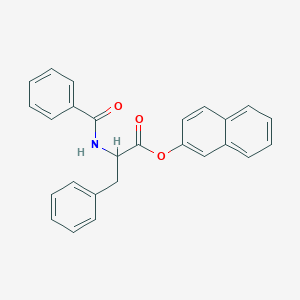

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)

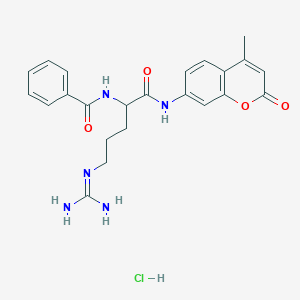

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)